N-[(2,4-dichlorophenyl)carbamothioyl]cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,4-dichlorophenyl)carbamothioyl]cyclohexanecarboxamide is a chemical compound with the molecular formula C14H16Cl2N2OS It is known for its unique structure, which includes a cyclohexane ring, a carbamothioyl group, and a dichlorophenyl group
Preparation Methods
. The reaction conditions often include solvents such as dichloromethane or toluene, and the process may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
N-[(2,4-dichlorophenyl)carbamothioyl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
N-[(2,4-dichlorophenyl)carbamothioyl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[(2,4-dichlorophenyl)carbamothioyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The pathways involved may include the disruption of cellular processes, such as DNA replication or protein synthesis .
Comparison with Similar Compounds
N-[(2,4-dichlorophenyl)carbamothioyl]cyclohexanecarboxamide can be compared with other similar compounds, such as:
N-(2,4-dichlorophenyl)cyclohexanecarboxamide: This compound lacks the thiourea group, which may result in different reactivity and biological activity.
N-{[(2,4-dichlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide: This compound has a similar structure but may exhibit different chemical and biological properties due to variations in the functional groups.
Properties
Molecular Formula |
C14H16Cl2N2OS |
---|---|
Molecular Weight |
331.3 g/mol |
IUPAC Name |
N-[(2,4-dichlorophenyl)carbamothioyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C14H16Cl2N2OS/c15-10-6-7-12(11(16)8-10)17-14(20)18-13(19)9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,17,18,19,20) |
InChI Key |
USHUMNIOONLQJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.